Sulfonamide N-Alkyl Chain Length: Ethanesulfonyl vs. Methanesulfonyl – Physicochemical Differentiation
The ethanesulfonyl group in CAS 946225-63-4 provides a calculated XLogP3-AA value approximately 0.5 units higher than the methanesulfonyl comparator, 2,6-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (PubChem CID 7517833; XLogP3-AA = 2.5). Although a directly measured logP for CAS 946225-63-4 has not been located in public databases, its XLogP3-AA is computed as ~3.0 based on the ethane vs. methane sulfonamide increment [1]. This lipophilicity shift is predicted to enhance passive membrane permeability relative to the methanesulfonyl analog while maintaining aqueous solubility suitable for biochemical assay conditions . The patent family discloses that within this scaffold, the sulfonamide N-alkyl group is a key determinant of RORγ potency, with ethyl variants exhibiting distinct SAR profiles from methyl variants [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | ~3.0 (estimated from ethane increment on PubChem CID 7517833 base scaffold; direct experimental value not publicly available) |
| Comparator Or Baseline | 2,6-Difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (PubChem CID 7517833); XLogP3-AA = 2.5 |
| Quantified Difference | Δ XLogP3-AA ≈ +0.5 (estimated) |
| Conditions | Calculated using XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
A ~0.5 unit increase in logP predicts measurably different membrane permeability and non-specific binding profiles, which can alter apparent biochemical potency and cellular assay behavior—making the ethanesulfonyl analog a non-substitutable component in SAR series where lipophilicity-matched controls are required.
- [1] PubChem. 2,6-Difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide. PubChem CID 7517833. XLogP3-AA: 2.5. Computed by XLogP3 3.0 (PubChem release 2025.04.14). View Source
- [2] Aicher, T. D., Glick, G. D., Kaub, C., et al. (2014). N-Sulfonylated Tetrahydroquinolines and Related Bicyclic Compounds for Inhibition of RORγ Activity and the Treatment of Disease. U.S. Patent Application Publication No. US 2014/0088094 A1. The patent exemplifies multiple N-alkyl sulfonamide variants and indicates that RORγ inhibitory activity varies with sulfonamide N-substituent. View Source
